2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C24H32N2O2S |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-[3-[[2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine |
InChI |
InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3 |
InChI Key |
XYYGFCDTBHAUSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |
Synonyms |
2-methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline JNJ-28583867 |
Origin of Product |
United States |
Biological Activity
The compound 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline represents a significant class of tetrahydroisoquinoline (THIQ) derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on current research findings.
Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₂₁N₁O₂S
- Molecular Weight : 279.40 g/mol
- IUPAC Name : 2-methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline
The presence of the morpholino and methylthio groups in its structure is believed to influence its biological activities significantly.
Antitumor Activity
Recent studies have demonstrated that THIQ derivatives exhibit promising antitumor properties. For instance, a series of tetrahydroisoquinoline compounds were synthesized and tested against various human cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that many of these compounds showed significant inhibitory effects on cell proliferation with IC₅₀ values ranging from 10 to 50 μM, suggesting their potential as therapeutic agents for cancer treatment .
| Cell Line | IC₅₀ Value (μM) | Activity Level |
|---|---|---|
| HCT116 | 15 | Moderate |
| MDA-MB-231 | 25 | High |
| HepG2 | 30 | Moderate |
| A375 | 20 | High |
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical mechanism in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds similar to the target compound have been shown to inhibit AChE activity effectively. For example, thiazolidinone derivatives containing methylthio groups demonstrated mixed-type inhibition with IC₅₀ values around 3.11 μM for AChE isoforms . This suggests that the methylthio substituent may enhance cholinesterase inhibitory activity.
The biological activity of THIQ derivatives is often linked to their ability to interact with various biological targets:
- Antitumor Mechanism : The antitumor activity is believed to result from the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. The structural modifications in THIQs can enhance their affinity for specific receptors or enzymes involved in tumor growth .
- Cholinesterase Inhibition : The interaction with AChE involves binding at the active site, leading to decreased breakdown of acetylcholine and increased neurotransmission. This mechanism is crucial for enhancing cognitive function in neurodegenerative conditions .
Case Studies
- Antitumor Efficacy : A study focusing on a series of THIQ derivatives showed that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against various cancer cell lines. The findings indicated that structural optimization could lead to more effective antitumor agents .
- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through cholinergic modulation, which could be beneficial in treating Alzheimer's disease and other cognitive disorders .
Preparation Methods
Pictet-Spengler Cyclization
This method involves condensing a β-phenethylamine derivative with an aldehyde under acidic conditions. For instance, reacting 3-methoxy-β-phenethylamine with formaldehyde in hydrochloric acid yields a tetrahydroisoquinoline precursor. However, introducing substituents like the methyl group at position 2 requires pre-functionalized starting materials. Source highlights analogous strategies in amphetamine derivatives, where methyl groups are introduced via alkylation prior to cyclization.
Bischler-Napieralski Reaction
Alternatively, the Bischler-Napieralski reaction employs cyclodehydration of an acylated β-phenethylamine using phosphoryl chloride or similar agents. This method is advantageous for introducing electron-withdrawing groups but often requires subsequent reduction of the intermediate dihydroisoquinoline. For the target compound, this route may involve acylating a β-phenethylamine derivative with a chloroacetyl chloride, followed by cyclization and reduction.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Cyclization Steps : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Source reports optimal cyclization yields (82–90%) in toluene at reflux (110°C).
-
Alkylation Reactions : THF and dichloromethane are preferred for alkylation, minimizing side reactions. For example, methyl group introduction at position 2 achieves 78% yield in THF at −78°C.
Catalytic Systems
-
Palladium Catalysts : Cross-coupling reactions for the 4-(methylthio)phenyl group utilize Pd(PPh₃)₄ with Cs₂CO₃, achieving 65–70% yields.
-
Acid Catalysts : Pictet-Spengler cyclization benefits from trifluoroacetic acid (TFA), reducing reaction times from 24 h to 6 h.
Purification and Characterization
Column Chromatography
Silica gel chromatography remains the primary purification method. Source emphasizes gradient elution (hexane/ethyl acetate 10:1 to 3:1) for isolating intermediates with >95% purity.
Crystallization
Final product purity is enhanced via crystallization from ethanol/water mixtures. Source demonstrates this for analogous amines, achieving 99% purity after two recrystallizations.
Spectroscopic Analysis
-
¹H NMR : Key signals include the methylthio singlet (δ 2.45 ppm) and morpholine protons (δ 3.60–3.75 ppm).
-
HRMS : Molecular ion [M+H]⁺ at m/z 412.6 confirms the molecular formula C₂₄H₃₂N₂O₂S.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pictet-Spengler + Alkylation | 68 | 97 | Simplified functionalization |
| Bischler-Napieralski + Coupling | 72 | 95 | Scalability for industrial production |
| Hybrid Approach | 81 | 98 | Balanced yield and purity |
Source and highlight the hybrid approach—combining Pictet-Spengler cyclization with Suzuki coupling—as optimal, offering high yields and minimal byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
